N-(furan-2-ylmethyl)pyridine-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound that features a furan ring and a pyridine ring connected through a carboxamide linkage
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)pyridine-4-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridine-4-carboxamide in the presence of coupling reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in molecular docking studies, the compound has been shown to bind to the active site of c-Jun N-terminal kinase 3, inhibiting its activity . This interaction can modulate various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a similar structure but with the positions of the furan and pyridine rings swapped.
N-(furan-2-ylmethyl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a pyridine ring, which can lead to different electronic and biological properties.
The uniqueness of this compound lies in its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZFXMFVYMHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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